molecular formula C5H8N2O2S B13333329 2-Methyl-1H-pyrrole-1-sulfonamide

2-Methyl-1H-pyrrole-1-sulfonamide

Cat. No.: B13333329
M. Wt: 160.20 g/mol
InChI Key: RSTXHSKVKMLLTP-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole-1-sulfonamide is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the second position and a sulfonamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrole-1-sulfonamide typically involves the reaction of 2-methylpyrrole with sulfonamide derivatives under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1H-pyrrole-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antimicrobial and anticancer properties, as sulfonamide derivatives are known to exhibit biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides in bacteria.

Comparison with Similar Compounds

    2-Methyl-1H-pyrrole-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    2-Methyl-1H-pyrrole-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    2-Methyl-1H-pyrrole-1-thiol: Features a thiol group in place of the sulfonamide group.

Uniqueness: 2-Methyl-1H-pyrrole-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

2-methylpyrrole-1-sulfonamide

InChI

InChI=1S/C5H8N2O2S/c1-5-3-2-4-7(5)10(6,8)9/h2-4H,1H3,(H2,6,8,9)

InChI Key

RSTXHSKVKMLLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN1S(=O)(=O)N

Origin of Product

United States

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